![molecular formula C28H18O4 B14604174 1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione CAS No. 60456-75-9](/img/structure/B14604174.png)
1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione is a complex organic compound known for its unique structure and properties It is a derivative of benzofuran, featuring two phenyl groups attached to the benzofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzofuran reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The final step involves the oxidation of the intermediate compound to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.
Major Products
Quinones: Formed through oxidation.
Diols: Formed through reduction.
Substituted Benzofurans: Formed through electrophilic aromatic substitution.
科学的研究の応用
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in studies of aromaticity and electronic effects.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione involves its interaction with molecular targets through its aromatic rings and carbonyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The pathways involved may include electron transfer, radical formation, and nucleophilic attack.
類似化合物との比較
Similar Compounds
1,3-Diphenylisobenzofuran: Similar structure but with different substitution patterns.
1,1-Diphenylethylene: Shares the diphenyl moiety but differs in the core structure.
1,1-Diphenylethanol: Contains a hydroxyl group instead of the dione functionality.
Uniqueness
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione is unique due to its combination of the benzofuran core with two phenyl groups and a dione functionality. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
60456-75-9 |
|---|---|
分子式 |
C28H18O4 |
分子量 |
418.4 g/mol |
IUPAC名 |
3-(3-oxo-1-phenyl-2-benzofuran-1-yl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C28H18O4/c29-25-21-15-7-9-17-23(21)27(31-25,19-11-3-1-4-12-19)28(20-13-5-2-6-14-20)24-18-10-8-16-22(24)26(30)32-28/h1-18H |
InChIキー |
ZEEKYGLEOVFSED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4(C5=CC=CC=C5C(=O)O4)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

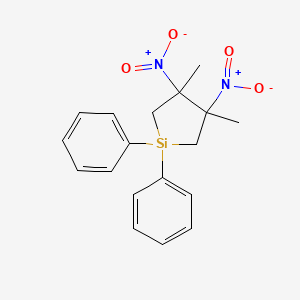



![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
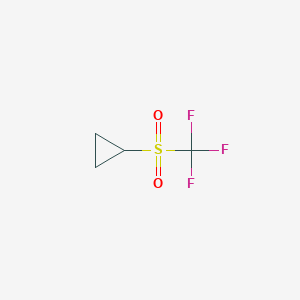
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
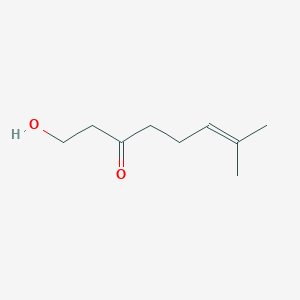

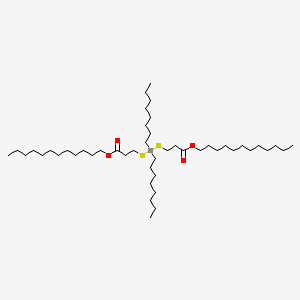
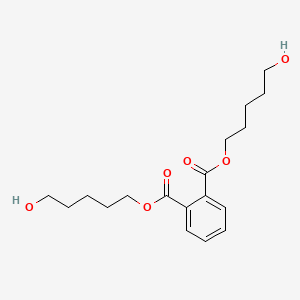
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
